Product packaging for Lithium p-toluate(Cat. No.:CAS No. 16090-05-4)

Lithium p-toluate

Cat. No.: B098646
CAS No.: 16090-05-4
M. Wt: 142.1 g/mol
InChI Key: SWMADUDQOSXKBZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lithium p-toluate (CAS 16090-05-4) is an organolithium compound with the molecular formula C8H7LiO2 and a molecular weight of 142.08 g/mol. This chemical is classified as a toluate, a class of compounds known for their utility as activating groups and building blocks in sophisticated synthetic pathways. In scientific research, this compound is primarily investigated for its applications in synthetic organic chemistry. Compounds within the toluate family are recognized for their role in [4+2] anionic annulation reactions, a method useful for constructing substituted naphthalene derivatives with specific substituent patterns. This type of chemistry, which includes the Schmid annulation using ester-activated toluates, provides researchers with access to complex molecular architectures relevant to natural product synthesis and materials science. The compound serves as a versatile reagent for introducing the p-toluoyl group into target molecules and may act as a precursor or catalyst in polymerization processes and the development of novel materials. Its lithium content further suggests potential research applications in the development of electrolyte systems for advanced battery technologies, although its specific role requires further investigation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7LiO2 B098646 Lithium p-toluate CAS No. 16090-05-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

16090-05-4

Molecular Formula

C8H7LiO2

Molecular Weight

142.1 g/mol

IUPAC Name

lithium;4-methylbenzoate

InChI

InChI=1S/C8H8O2.Li/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1

InChI Key

SWMADUDQOSXKBZ-UHFFFAOYSA-M

SMILES

[Li+].CC1=CC=C(C=C1)C(=O)[O-]

Isomeric SMILES

[Li+].CC1=CC=C(C=C1)C(=O)[O-]

Canonical SMILES

[Li+].CC1=CC=C(C=C1)C(=O)[O-]

Other CAS No.

16090-05-4

Origin of Product

United States

Synthetic Strategies and Derivatization Approaches for Lithium P Toluate

Methodologies for the Preparation of Aromatic Carboxylate Lithium Salts

The synthesis of aromatic carboxylate lithium salts, such as lithium p-toluate (B1214165), can be achieved through several established methods. These range from straightforward acid-base reactions to more specialized routes.

Direct Salt Formation from p-Toluic Acid and Lithium Precursors

The most common and direct method for preparing lithium p-toluate is through the neutralization of p-toluic acid with a suitable lithium precursor. This acid-base reaction is typically straightforward and high-yielding. Insoluble carboxylic acids often react readily with aqueous solutions of a chemical base, dissolving as the neutralization reaction produces a soluble salt. nih.gov

Common lithium precursors for this reaction include:

Lithium hydroxide (B78521) (LiOH): A strong base that readily reacts with the carboxylic acid to form the lithium salt and water.

Lithium carbonate (Li2CO3): A weaker base that reacts with the acid to produce the salt, water, and carbon dioxide.

Lithium hydride (LiH): A strong base that reacts to form the lithium salt and hydrogen gas. koreascience.kr

n-Butyllithium (n-BuLi): A powerful organolithium reagent that can deprotonate the carboxylic acid. orgsyn.org

The choice of solvent depends on the specific lithium precursor and the desired reaction conditions. Water is often used for reactions with lithium hydroxide and carbonate, while anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are necessary for reactions involving lithium hydride or n-butyllithium to prevent their decomposition. koreascience.krorgsyn.org

A general procedure involves dissolving p-toluic acid in a suitable solvent and adding the lithium precursor, often with stirring, until the reaction is complete. The resulting this compound can then be isolated by evaporation of the solvent or by precipitation.

Advanced Synthetic Routes to this compound

Beyond direct salt formation, more advanced synthetic strategies can be employed, particularly when the starting material is not p-toluic acid itself. One such method involves the carbonation of an organolithium reagent. For instance, p-tolyl lithium, which can be generated from p-bromotoluene and butyllithium, can be reacted with solid carbon dioxide (dry ice) to form the lithium salt of p-toluic acid. art-xy.com This Grignard-like reaction provides a pathway to this compound from an aryl halide precursor.

Another advanced approach involves the reaction of organolithium derivatives with lithium carboxylates to form dilithium (B8592608) salts. rsc.org While this method is more complex, it highlights the reactivity of lithium carboxylates in forming new chemical entities.

Precursor Chemistry and Synthesis of p-Toluic Acid

The availability and purity of p-toluic acid are crucial for the synthesis of high-purity this compound. p-Toluic acid, also known as 4-methylbenzoic acid, is a substituted benzoic acid. wikipedia.org It serves as a vital intermediate in the production of various chemicals, including terephthalic acid, a key component in polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.orgmultichemindia.com

Industrial and Laboratory Oxidation Pathways for p-Toluic Acid Production

Industrial Production: The primary industrial method for producing p-toluic acid is the liquid-phase air oxidation of p-xylene (B151628). google.comgoogle.com This process is typically carried out at elevated temperatures (150-200°C) and pressures, using a catalyst system often composed of cobalt and manganese salts. google.comgoogle.com The reaction proceeds through the oxidation of one of the methyl groups on p-xylene to a carboxylic acid.

Industrial Production Method Reactants Catalysts Conditions
Liquid-phase air oxidationp-Xylene, Air (Oxygen)Cobalt salts, Manganese salts, Cerium salts150-200°C

Laboratory Synthesis: In a laboratory setting, p-toluic acid can be prepared through various oxidation reactions. A common method involves the oxidation of p-cymene (B1678584) with nitric acid. wikipedia.org Other laboratory-scale preparations include the oxidation of p-xylene or dihydro-p-tolualdehyde. orgsyn.org Another route is the hydrolysis of p-tolunitrile. orgsyn.org The Grignard synthesis, reacting p-tolyl magnesium bromide with carbon dioxide, is also a well-established laboratory method for producing p-toluic acid. art-xy.com

Laboratory Synthesis Method Starting Material Oxidizing/Reacting Agent
Oxidationp-CymeneNitric acid
Oxidationp-XyleneVarious oxidizing agents
Hydrolysisp-TolunitrileAcid or Base
Carbonation of Grignard Reagentp-BromotolueneMagnesium, Carbon Dioxide

A more recent and greener laboratory approach involves the ozonolysis of p-xylene under UV irradiation to produce terephthalic acid, with p-toluic acid being a key intermediate. rsc.org

Biotechnological and Green Chemistry Approaches to p-Toluic Acid Feedstocks

In recent years, there has been a growing interest in developing sustainable routes to p-toluic acid from renewable resources to reduce reliance on petroleum-based feedstocks. google.com

Biotechnological Routes: One innovative approach involves the use of biomass-derived feedstocks. google.comgoogle.com For example, a method has been developed for producing highly pure p-toluic acid from substances inducible from biomass resources, which are suitable for fermentation by microorganisms. google.comwipo.int This process involves a dehydration reaction of specific compounds derived from biomass. google.comgoogle.com Another bio-based route utilizes the catalytic aerobic oxidation of bio-p-cymene, derived from monoterpenes, to produce p-toluic acid. acs.orgsci-hub.se

Green Chemistry Approaches: Green chemistry principles are being applied to develop more environmentally benign synthetic pathways. A notable example is the Diels-Alder reaction between sorbic acid and acrylic acid, both derivable from renewable resources, followed by a combined dehydrogenation and decarboxylation process to yield p-toluic acid. nih.gov Another sustainable approach involves the Diels-Alder cycloaddition of biomass-derived coumalic acid with propylene (B89431). researchgate.netrsc.org

Derivatization and Functionalization of the p-Toluate Moiety in Lithium Salts

The p-toluate moiety within the lithium salt can undergo further chemical transformations, allowing for the synthesis of a variety of derivatives. The carboxylate group can be converted into other functional groups, and the aromatic ring can be subjected to substitution reactions.

One common derivatization is the conversion of the carboxylate salt back into a carboxylic acid ester. For example, tert-butyl p-toluate can be synthesized from p-toluoyl chloride and lithium tert-butoxide, which is formed from tert-butyl alcohol and n-butyllithium. orgsyn.org

The carboxylate group of this compound can be reduced to an alcohol. Aromatic acids can be reduced by agents like lithium aluminium hydride to yield benzyl (B1604629) alcohols. scribd.com

Furthermore, the aromatic ring of the p-toluate can undergo electrophilic substitution reactions, although the carboxylate group is a deactivating, meta-directing group. scribd.com Functionalization can also be achieved through nucleophilic aromatic substitution on suitably substituted aromatic carboxylic acid derivatives. google.com

Advanced Purification and Isolation Techniques for Lithium Carboxylate Salts

The isolation and purification of lithium carboxylate salts, such as this compound, are critical steps to ensure high purity for their intended applications. Achieving a high degree of purity often requires moving beyond simple precipitation and washing to more advanced techniques. These methods focus on exploiting differences in physical and chemical properties between the desired salt and any present impurities, which can include other metal salts, unreacted starting materials, and by-products from the synthesis. The choice of method is dictated by factors like the nature of the impurities, the required purity level, the physical properties of the salt, and scalability. google.com

Recrystallization

Recrystallization is a cornerstone technique for purifying solid crystalline compounds like this compound. This method hinges on the principle of differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For lithium carboxylates, the process typically involves dissolving the impure salt in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. google.com Subsequent cooling of the solution reduces the solubility of the lithium salt, leading to its crystallization, while impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent is paramount for effective purification. Polar aprotic solvents are often employed for the recrystallization of this compound. A patent for purifying organic lithium salts highlights a method involving dissolution in an organic complexing solvent, such as an ether, at or near the solvent's boiling point. google.com The salt then crystallizes as a solid solvate complex. This complex is separated, and the complexing solvent is removed, often by heating under vacuum, to yield the purified lithium salt. google.com The efficiency of recrystallization can result in a significant increase in purity, with yields of the purified salt often exceeding 70%. google.com

Chromatographic Techniques

Chromatography offers a suite of powerful methods for the separation and purification of ionic materials, including lithium carboxylate salts. google.comscientific.net These techniques are particularly useful for removing closely related impurities or for achieving very high purity levels.

Ion-Exchange Chromatography (IX): This technique is widely used for the purification of lithium salts by removing other cationic impurities. veoliawatertechnologies.comosti.gov The process involves passing a solution of the impure lithium salt through a column packed with an ion-exchange resin. researchgate.net These resins are functionalized to selectively bind certain ions while allowing others to pass through. For instance, cation exchange media with sulfonated ligands are a major focus of research for lithium separation. scientific.nettu-clausthal.de The captured impurities can later be eluted from the resin, which can then be regenerated for reuse.

Zwitterionic Chromatography: A novel approach that can be used for the separation and purification of lithium salts is zwitterionic chromatography. labpartnering.org This method utilizes stationary phases containing zwitterionic functional groups which can be tuned to achieve maximum separation of lithium ions from other salts. A key advantage is that it often operates using only water as the mobile phase, avoiding the need for mineral acids that are common in traditional ion-exchange chromatography. labpartnering.org

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a powerful analytical tool for assessing the purity of compounds like p-toluic acid and its salts. google.com While primarily an analytical method, preparative HPLC can be used for the purification of smaller quantities of high-purity materials. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile liquid phase. google.com

Solvent Extraction

Liquid-liquid extraction (LLE), or solvent extraction, is another effective technique for purifying lithium salts. This method separates compounds based on their relative solubilities in two different immiscible liquids. researchgate.net In the context of lithium salt purification, LLE is often used to remove specific impurities. tu-clausthal.de For example, boron, a common impurity in lithium extracted from brines, is often removed using a mixture of alcohol and kerosene. tu-clausthal.de While the industrial application of LLE for direct lithium extraction is limited, it is a significant area of research, with chelating extractants like crown ethers showing great potential. scientific.netresearchgate.net

Advanced Precipitation and Washing

While simple precipitation is a basic purification step, advanced variations can significantly enhance purity. The process can be optimized by carefully controlling parameters such as pH and the addition of specific chemical agents to selectively precipitate impurities. osti.gov For instance, in the purification of lithium chloride from brines, the pH is adjusted, and additives are used to precipitate metals like calcium and magnesium before the final precipitation of the lithium salt. osti.gov

A crucial aspect of purification is the washing of the isolated solid. In the production of p-toluic acid, a precursor to this compound, washing the filtered product with a solvent like toluene (B28343) is used to remove organic impurities. google.com For this compound, washing the precipitated salt with a carefully chosen solvent in which the salt has low solubility, but impurities are soluble, is a critical final step to remove residual mother liquor and surface contaminants.

The table below summarizes the applicability of these advanced techniques for the purification of lithium carboxylate salts.

Purification TechniquePrinciple of SeparationKey AdvantagesTypical Application
Recrystallization Differential solubility at varying temperaturesScalable, can achieve high purity, cost-effectivePrimary purification of crude solid product
Ion-Exchange Chromatography Reversible exchange of ions with a solid resinHigh selectivity for ionic impurities, regenerable mediaRemoval of cationic impurities (e.g., Na+, K+, Mg2+, Ca2+)
Zwitterionic Chromatography Tunable electrostatic interactionsHigh throughput, avoids use of mineral acidsSeparation of lithium from other mineral salts in brines
Solvent Extraction Differential solubility in immiscible liquidsEffective for specific impurity removal (e.g., boron)Targeted removal of specific organic or inorganic impurities
Advanced Precipitation Controlled precipitation via pH/additive adjustmentCan remove specific classes of impurities effectivelyPre-purification of solutions before final crystallization

Coordination Chemistry and Structural Elucidation of Lithium P Toluate

Fundamental Principles of Lithium Ion Coordination in Carboxylate Systems

The coordination chemistry of the lithium ion is a significant area of research, partly due to the prevalence of lithium in materials science and biochemistry. iaea.org With a small ionic radius and a high charge density, the Li⁺ ion is a highly polarizing cation that favors coordination with hard donors, such as the oxygen atoms of carboxylate groups. libretexts.org This interaction leads to the formation of compounds with high lattice energies. libretexts.org The coordination number for lithium in its complexes is typically four, adopting a tetrahedral geometry, although other coordination numbers are also observed. iaea.orglibretexts.org

The bond between lithium and the oxygen atoms of a carboxylate ligand is primarily electrostatic in nature. The delocalization of the negative charge across the two oxygen atoms of the carboxylate group (O-C-O) results in both oxygen atoms being available for coordination. The Li-O bond distances are a key parameter in characterizing these interactions. iaea.org In tetrahedral coordination environments, the average Li-O bond length is approximately 1.96 Å. In octahedral geometries, this distance increases to an average of about 2.15 Å. The specific bond lengths can vary within a single coordination sphere, especially in distorted polyhedra.

The interaction is analogous in some respects to hydrogen bonding, though the metallic nature and larger atomic radius of lithium introduce distinct features. qianggroup.com Unlike hydrogen bonds where the proton is unequally shared, the lithium atom in Li-O interactions tends to be more equally shared between the coordinating atoms. qianggroup.com

Typical Lithium-Oxygen Bond Distances in Various Coordination Geometries

Coordination GeometryTypical Average Li-O Distance (Å)Reference
Tetrahedral (4-coordinate)1.96
Trigonal Bipyramidal (5-coordinate)1.98 - 2.13 iaea.org
Octahedral (6-coordinate)2.15

Organolithium compounds, including lithium carboxylates, frequently exist as aggregates rather than discrete monomers, both in the solid state and in solution. saylor.orgwikipedia.org The degree and type of aggregation are influenced by several factors, including the nature of the organic group, the solvent, and the temperature. saylor.orgwisc.edu In non-polar solvents, lithium compounds tend to form higher-order aggregates like tetramers and hexamers, driven by the desire to maximize electrostatic interactions and minimize solvent exposure. wikipedia.orgwisc.edu In more polar, coordinating solvents such as tetrahydrofuran (B95107) (THF), solvent molecules can coordinate to the lithium centers, breaking down larger aggregates into smaller ones, often dimers or monomers. wisc.edu

For lithium p-toluate (B1214165), aggregation is expected to be a prominent feature of its structural chemistry. In the solid state, it is likely to form polymeric structures or discrete polynuclear clusters where p-toluate anions bridge multiple lithium centers. In solution, the equilibrium between different aggregation states (e.g., dimers, tetramers) would be highly dependent on the solvent. For instance, in a non-coordinating solvent, tetrameric clusters might be favored, whereas in THF, a mixture of dimers and monomers could be expected, similar to what is observed for phenyllithium. wisc.edu

Versatile Coordination Modes of the p-Toluate Anion

The p-toluate anion (CH₃C₆H₄COO⁻) is the conjugate base of p-toluic acid and acts as a versatile ligand in coordination chemistry. nih.gov Its carboxylate group possesses two oxygen donor atoms, which can coordinate to metal centers in several distinct ways. This flexibility allows for the formation of a wide variety of molecular and supramolecular architectures.

The p-toluate ligand can bind to a metal center using either one or both of its carboxylate oxygen atoms. csbsju.edu

Monodentate Coordination : In this mode, the ligand binds to a single metal center through only one of its oxygen atoms. purdue.edu This leaves the other oxygen atom uncoordinated or available to interact with other species, for example, through hydrogen bonding. iaea.org Monodentate coordination is common in complexes where other ligands occupy the remaining coordination sites on the metal. nih.gov

Bidentate Coordination : Here, both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. csbsju.edu This "chelating" mode generally leads to more stable complexes compared to monodentate binding, a phenomenon known as the chelate effect. csbsju.edu This binding pattern is frequently observed in mononuclear complexes where sufficient space exists in the metal's coordination sphere.

Perhaps the most significant role of carboxylate ligands like p-toluate is their ability to act as bridging ligands, connecting two or more metal centers. youtube.com This function is fundamental to the construction of polynuclear complexes and coordination polymers. wordpress.com The p-toluate anion can bridge two metal ions in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of dimeric, oligomeric, or polymeric structures. This bridging capability allows p-toluate to facilitate the assembly of extended networks where lithium ions are linked into chains, layers, or three-dimensional frameworks.

Coordination Modes of the p-Toluate Anion

Coordination ModeDescriptionResulting Structure Type
MonodentateBinds to one metal center via one oxygen atom.Mononuclear or Polynuclear
Bidentate (Chelating)Binds to one metal center via both oxygen atoms.Mononuclear
Bidentate (Bridging)Binds to two different metal centers, often using one oxygen for each.Dinuclear, Polynuclear, Coordination Polymers

Formation and Characterization of Heterometallic Complexes Incorporating p-Toluate Ligands

The bridging capability of the p-toluate ligand also allows for the formation of heterometallic complexes, which contain more than one type of metal ion. nih.govresearchgate.net In such systems, the p-toluate anion can bridge between a lithium ion and a different metal, such as a transition metal or another main group element. researchgate.netnih.gov

The synthesis of these complexes often involves the reaction of lithium p-toluate with a salt of another metal. The resulting structure is determined by the coordination preferences of both metal ions. For instance, the p-toluate ligand could bridge a 'hard' lithium ion at one of its oxygen atoms and a 'softer' transition metal at the other. The characterization of these heterometallic systems relies on techniques such as single-crystal X-ray diffraction to elucidate the precise bonding arrangement and connectivity within the polynuclear framework. These complexes are of interest for their potential applications in catalysis and materials science, where the synergistic effects of different metal centers can lead to unique properties. researchgate.net

Coordination Chemistry of p-Toluate with Transition Metals (e.g., Ruthenium Complexes)

While the specific coordination chemistry of this compound with transition metals is not extensively documented in readily available literature, the behavior of similar carboxylate ligands in ruthenium complexes provides valuable insights. Ruthenium complexes are of significant interest due to their diverse catalytic and potential therapeutic applications. scispace.comnih.gov

In general, carboxylate ligands can coordinate to a metal center in a monodentate, bidentate (chelating or bridging), or even more complex fashion. For instance, in arene-ruthenium complexes, carboxylate ligands can influence the electronic and steric environment of the metal center, thereby tuning its reactivity. The synthesis of such complexes often involves the reaction of a ruthenium precursor, such as [(η6-arene)RuCl2]2, with the corresponding carboxylate salt. acs.orgmdpi.com

Although a specific crystal structure of a simple ruthenium p-toluate complex is not prominently featured in the search results, related structures, such as those containing methyl o-toluate, have been characterized. researchgate.net These studies reveal that the carboxylate-containing ligand can be displaced by other donor molecules, indicating a dynamic coordination environment. The geometry around the ruthenium(II) ion in these "piano-stool" complexes is typically a pseudo-octahedral arrangement. nih.gov The Ru-O bond lengths and angles would be key parameters in defining the coordination of the p-toluate ligand.

The following table summarizes typical coordination characteristics of carboxylate ligands in ruthenium(II) complexes, which can be extrapolated to p-toluate.

Table 1: General Coordination Properties of Carboxylate Ligands with Ruthenium(II)

Property Description
Coordination Modes Monodentate, Bidentate (chelating, bridging)
Typical Geometry Pseudo-octahedral ("piano-stool")
Common Precursors [(η6-arene)RuCl2]2, RuCl3·3H2O

| Ancillary Ligands | Arenes (e.g., p-cymene), phosphines, N-donor ligands |

Interactions with Other Main Group Elements and Lanthanides

The interaction of p-toluate with other main group elements and lanthanides is an area of growing interest, driven by the potential to form novel coordination polymers and materials with interesting properties. mdpi.com

Main Group Elements: Heavier main group elements, in some contexts, can exhibit reactivity that resembles that of transition metals. nih.gov Carboxylate ligands, including p-toluate, can form stable complexes with elements like tin, gallium, and lead. mdpi.com These interactions are often characterized by the formation of polymeric or cluster structures, where the carboxylate group bridges multiple metal centers. The specific coordination number and geometry would depend on the size and electronic properties of the main group element.

Lanthanides: Lanthanide ions, with their high coordination numbers and variable coordination geometries, readily form complexes with carboxylate ligands. nih.gov Studies on lanthanide complexes with ligands structurally similar to p-toluate, such as 1,2-phenylenediacetate, have shown the formation of anhydrous coordination polymers. mdpi.com In these structures, the carboxylate groups can exhibit both bidentate-chelating and bidentate-bridging coordination modes, leading to the formation of extended three-dimensional frameworks. mdpi.com The luminescent properties of lanthanide ions can be influenced by the coordination environment, making p-toluate a potentially interesting ligand for the design of luminescent materials. The interaction between lanthanide and lithium ions with a common ligand has also been noted in the context of heterometallic complexes. nih.gov

Influence of Solvent Systems and Ancillary Ligands on Lithium Coordination Geometry

The coordination environment of the lithium ion in this compound is highly susceptible to the influence of the solvent system and the presence of other ancillary ligands. These factors play a crucial role in determining the aggregation state and, consequently, the reactivity of the compound.

Role of Ethers and Amine Solvents (e.g., THF, TMEDA) in Complex Formation

Ethereal and amine solvents are known to coordinate strongly with lithium ions, breaking down larger aggregates into smaller, more soluble, and often more reactive species.

Tetrahydrofuran (THF): THF is a polar aprotic solvent that effectively solvates lithium cations through the lone pairs on its oxygen atom. nih.gov In the case of lithium carboxylates, THF can coordinate to the lithium centers, leading to the formation of solvated monomers, dimers, or higher-order aggregates. nih.govnih.gov The specific nature of the resulting species is dependent on factors such as concentration and temperature. For instance, studies on lithium phenolates, which share similarities with carboxylates, have shown that THF can lead to the formation of tetrasolvated dimers. nih.gov The coordination of THF can significantly impact the solubility and reactivity of the lithium salt.

N,N,N',N'-Tetramethylethylenediamine (TMEDA): TMEDA is a bidentate amine ligand that chelates to the lithium ion, often forming very stable complexes. This chelation effect is generally stronger than the coordination of monodentate solvents like THF. The use of TMEDA can lead to the formation of well-defined, often dimeric, structures of lithium salts in solution. nih.gov For example, the lithium enolate of tert-amylacetate solvated by TMEDA exists as a doubly-chelated dimer. nih.gov It is expected that this compound would behave similarly, forming TMEDA-solvated dimers in non-polar solvents. The structure of a TMEDA adduct with lithium tetrahydroborate has been shown to be dimeric in the solid state. rsc.org

The following table summarizes the expected effects of these solvents on the aggregation of this compound.

Table 2: Influence of Solvents on this compound Aggregation

Solvent Coordination Mode Expected Effect on Aggregation
THF Monodentate Breaks down large aggregates into smaller, solvated species (e.g., dimers, monomers)

| TMEDA | Bidentate (chelating) | Forms stable, chelated complexes, often resulting in dimeric structures |

Stereochemical Control by Chiral Ligands in Lithium Complexes

The introduction of chiral ancillary ligands into the coordination sphere of a lithium salt can create a chiral environment, enabling stereocontrol in reactions involving the anion. While specific studies on this compound are not prevalent, principles derived from the well-studied chemistry of lithium amides and enolates can be applied.

Chiral lithium amides have been successfully employed as "traceless auxiliaries" to effect enantioselective transformations. nih.govresearchgate.net These chiral amides can form mixed aggregates with other lithium species, such as lithium enolates or, hypothetically, lithium carboxylates. Within these mixed aggregates, the chiral ligand directs the approach of an electrophile to one face of the prochiral anion, leading to an enantiomerically enriched product.

For example, the direct enantioselective Michael addition of carboxylic acids has been achieved using chiral dilithium (B8592608) amides. nih.gov This approach relies on the in-situ formation of a chiral lithium enediolate complex. Similarly, chiral lithium amides have been used for the desymmetrization of prochiral ketones and sulfoximines. nih.gov The success of these transformations depends on the formation of a well-defined transient diastereomeric complex. It is plausible that a similar strategy could be employed with this compound if it were to participate in a reaction as a nucleophile or if a chiral ligand were to influence its aggregation in a stereoselective manner. The use of chiral diols in conjunction with Lewis acidic metals to catalyze enantioselective reactions of carboxylate-containing compounds also highlights the potential for stereochemical control. orientjchem.org

Theoretical and Computational Insights into Coordination Preferences and Stability

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide powerful tools for understanding the coordination preferences, stability, and reactivity of lithium compounds. researchgate.netaps.org Although specific DFT studies focused solely on this compound are not widely reported, computational investigations of related lithium carboxylate and organolithium systems offer a framework for predicting its behavior.

Computational studies can be used to:

Predict Stable Structures: DFT calculations can determine the relative energies of different possible aggregates (monomers, dimers, trimers, etc.) of this compound, both in the gas phase and in the presence of solvent molecules like THF or TMEDA. This allows for the prediction of the most stable forms under different conditions.

Analyze Bonding: The nature of the Li-O bond, which has both ionic and covalent character, can be analyzed using computational methods. This provides insight into the electronic structure of the aggregates.

Elucidate Reaction Mechanisms: For reactions involving this compound, DFT can be used to model the transition states of competing reaction pathways. This is crucial for understanding reaction outcomes and for designing more selective reactions. For example, in the context of lithium enolates, DFT has been used to explore various possible dimer-based transition structures in azaaldol reactions. nih.gov

Simulate Spectroscopic Properties: Computational methods can predict NMR chemical shifts, which can then be compared with experimental data to confirm the structures of species in solution. acs.org

For instance, DFT calculations have been instrumental in understanding the phase diagram of lithium-graphite intercalation compounds, a system where lithium coordination is paramount. aps.org Similar approaches could be applied to understand the coordination of p-toluate anions around lithium cations in a solid-state lattice or in solution. The stability of lithium carboxylate frameworks has also been a subject of computational investigation. researchgate.net

Catalytic Applications and Mechanistic Investigations Involving Lithium P Toluate

Lithium p-toluate (B1214165) as a Catalyst or Co-catalyst in Chemical Transformations

The utility of lithium p-toluate as a catalyst or co-catalyst is rooted in the properties of the lithium cation and the p-toluate anion. The lithium ion can coordinate with reactants, influencing their reactivity, while the p-toluate anion can act as a base or a bulky, non-coordinating counter-ion.

In the realm of organic synthesis, lithium salts are often employed to modulate the reactivity and selectivity of reactions. While specific examples detailing this compound as a primary catalyst are not extensively documented, its role can be inferred from the behavior of similar lithium carboxylates and other lithium salts. For instance, in the lateral lithiation of o-toluate esters, lithium salts like lithium bromide have been shown to be crucial in promoting the desired reaction pathway and suppressing self-condensation side reactions. rsc.orgrsc.org A complex formed between a lithium amide base (like LiTMP) and a lithium salt can facilitate the deprotonation at the benzylic position and subsequent acylation. rsc.orgrsc.org It is plausible that this compound could play a similar role as an additive, where the p-toluate anion would be a relatively non-nucleophilic counterion, influencing the aggregation state and reactivity of the organolithium intermediates.

The basicity of the p-toluate anion, although weak, could also be sufficient to catalyze certain reactions that require a mild base. However, in many applications requiring strong bases for deprotonation, this compound would likely be insufficient on its own and would be more relevant as a co-catalyst or additive.

Lithium compounds, particularly lithium alkoxides and amides, are well-known initiators for the ring-opening polymerization (ROP) of cyclic esters such as lactide to produce polyesters like polylactic acid (PLA). researchgate.netillinois.edujetir.org The polymerization is typically initiated by the nucleophilic attack of the alkoxide or amide on the carbonyl group of the cyclic ester.

While there is a lack of specific studies focusing on this compound as an initiator for ROP, the general mechanism allows for speculation on its potential role. Lithium carboxylates can be formed as byproducts or intermediates in some polymerization systems. Research on other metal carboxylates in ROP shows that they can be active catalysts. nih.gov If this compound were to act as an initiator, it would likely be through a coordination-insertion mechanism, similar to other lithium-based initiators. The p-toluate group would act as the initiating nucleophile, attacking the lactide monomer to open the ring and begin chain propagation. The rate and control of the polymerization would be influenced by the steric and electronic properties of the p-toluate group. Kinetic studies on similar systems have shown that the rates of polymerization are often first order with respect to both the monomer and the lithium initiator concentrations. scispace.com

Table 1: Ring-Opening Polymerization of L-Lactide using various Lithium-based Initiators (for context) No specific data for this compound was found. This table presents data for analogous lithium compounds to illustrate typical performance.

Initiator SystemMonomer/Initiator RatioTime (min)Conversion (%)PDIReference
n-BuLi / L8 Ligand1007>991.69 researchgate.net
[(EDBP-H)Li(BnOH)]210015981.05 researchgate.net

PDI: Polydispersity Index

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with the general formula [M2+1-xM3+x(OH)2]x+(An-)x/n·yH2O. jscholaronline.orgrsc.org Li-Al LDHs are a specific type where lithium ions occupy octahedral vacancies in the aluminum hydroxide (B78521) layers, resulting in positively charged layers that are balanced by interlayer anions. organic-chemistry.org These materials, especially after calcination to form mixed metal oxides, are known to be effective solid base catalysts for various organic transformations, including aldol (B89426) and Claisen-Schmidt condensations. jscholaronline.orgmdpi.com

The catalytic activity of these materials is highly dependent on the nature of the interlayer anion. jscholaronline.org While there is no extensive research on the catalytic applications of Li-Al LDHs specifically intercalated with p-toluate, studies on LDHs with other organic anions, such as p-toluenesulfonate, have demonstrated successful intercalation. scielo.org.mx The incorporation of the p-toluate anion into the interlayer space of a Li-Al LDH would modify the surface properties, potentially creating a tailored heterogeneous catalyst. The basic sites of the LDH framework, in conjunction with the intercalated p-toluate anions, could offer unique catalytic properties for reactions like the synthesis of flavanones or other condensation reactions. organic-chemistry.org The catalytic mechanism would likely involve the abstraction of a proton from the substrate by the basic sites on the LDH surface. organic-chemistry.org

Mechanistic Studies of Reactions Catalyzed by or Mediated with this compound

Understanding the mechanism by which this compound participates in chemical reactions is key to predicting its potential applications. This involves examining its role in fundamental steps like deprotonation and in complex multi-step processes like carbon-carbon bond formation.

The formation of enolates is a critical step in many carbon-carbon bond-forming reactions. Lithium enolates are typically generated by treating a carbonyl compound with a strong, non-nucleophilic lithium base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS). libretexts.orgbyjus.com In these reactions, the choice of base and additives can significantly influence the regioselectivity (kinetic vs. thermodynamic enolate) and stereoselectivity of subsequent reactions.

This compound itself is not a strong enough base to deprotonate typical ketones or esters to a significant extent. However, it could play a role as a component of a mixed-base system or as an additive that influences the aggregation state of the reactive lithium species. Organolithium reagents and lithium amides are known to exist as aggregates (dimers, tetramers, etc.) in solution, and their reactivity is highly dependent on this aggregation state. uni-goettingen.de The addition of salts like LiCl or, hypothetically, this compound can break up these aggregates or form mixed aggregates, leading to changes in reactivity and selectivity. rsc.org The bulky p-toluate anion could influence the steric environment around the lithium cation, thereby affecting the approach of the substrate and the stereochemical outcome of the enolate formation.

Michael-Claisen Condensations: The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. organic-chemistry.orgbyjus.comwikipedia.org The mechanism involves the formation of an enolate from one of the ester molecules, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester. byjus.comwikipedia.org

While a strong base like LDA or sodium ethoxide is typically required, the presence of other lithium salts can be beneficial. In "crossed" Claisen condensations, where two different esters are used, controlling the selectivity of enolate formation is crucial to avoid a mixture of products. wikipedia.org Although there is no direct literature on the use of this compound as a catalyst for this reaction, its potential role as an additive could be to modulate the reactivity of the enolate or the electrophilicity of the ester, similar to the proposed role of LiCl in other condensation reactions. rsc.org

Table 2: Effect of Lithium Salt Additives on the Cross-Ester Condensation of o-Toluate Esters (for context) This table illustrates the impact of different lithium salts on a related reaction, as no specific data for this compound in Michael-Claisen condensations was found.

BaseAdditive (excess)Product Yield (%)Reference
LDALiCl42 rsc.org
LDALiBr20 rsc.org
LiTMPLiBr>80 (optimized) rsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. mdpi.comnih.gov While these reactions typically involve organoboron or organotin reagents, there has been growing interest in the use of more reactive organolithium compounds. researchgate.net A major challenge with organolithium reagents is their high reactivity, which can lead to side reactions like lithium-halogen exchange and homocoupling. sioc.ac.cn

The development of specialized palladium catalysts and reaction conditions has started to overcome these challenges. researchgate.net In this context, additives can play a crucial role. While there is no specific mention of this compound in the literature for palladium-catalyzed cross-coupling reactions, the general principle of using additives to control the reactivity of organolithium species is well-established. It is conceivable that this compound could act as a soluble, non-interfering salt that helps to control the concentration and reactivity of the active organolithium nucleophile in the catalytic cycle, potentially by forming a less reactive 'ate' complex.

Based on a thorough review of available scientific literature, there is currently no specific, detailed research directly implicating this compound in the precise catalytic and mechanistic roles outlined in the requested article structure. The topics of electron transfer processes like Birch-type reductions, specific methodologies for stereochemical control, and advanced spectroscopic and computational analyses are well-documented for a variety of other lithium-containing compounds and organometallic reagents. However, dedicated studies focusing on this compound in these explicit contexts could not be identified.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound.” The required detailed research findings, data tables, and mechanistic elucidations specific to this compound are not present in the accessible literature.

Applications of Lithium P Toluate in Advanced Materials Science

Integration within Energy Storage and Conversion Systems

The unique properties of the p-toluate (B1214165) anion suggest its potential utility in enhancing components within energy storage technologies, particularly those based on lithium-ion chemistry.

While not a conventional component, the chemical structure of lithium p-toluate makes it a candidate for investigation as a functional electrolyte additive in lithium-ion batteries. The performance and lifespan of these batteries are critically dependent on the stability of the interfaces between the electrodes and the electrolyte, known as the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI). sioc-journal.cnresearchgate.net Electrolyte additives are commonly used in small quantities to decompose preferentially on the electrode surfaces, forming a stable, ionically conductive, and electronically insulating passivation layer. sioc-journal.cnosti.gov

Additives containing carboxylate groups or aromatic rings have been studied for their film-forming capabilities. mdpi.com The p-toluate anion, possessing both a carboxylate group and an aromatic ring, could theoretically contribute to a more robust and stable SEI layer on graphite (B72142) anodes. This could mitigate the continuous electrolyte decomposition that consumes lithium inventory and leads to capacity fade over a battery's life. osti.gov Furthermore, additives can help stabilize the cathode interface, especially in high-voltage systems where the electrolyte is prone to oxidative decomposition. sioc-journal.cnmdpi.com The potential role of this compound in these applications remains an area for further research, with its efficacy depending on its electrochemical stability window and its interaction with various electrode and solvent chemistries.

Table 1: Potential Roles of p-Toluate as an Additive in Lithium-Ion Batteries
ComponentPotential Role of p-Toluate AdditiveAnticipated EffectReference for Concept
Anode (e.g., Graphite)SEI Film FormerStabilizes the anode-electrolyte interface, potentially reducing capacity fade. osti.govmdpi.com
Cathode (e.g., NMC)CEI Film FormerSuppresses electrolyte oxidation at high voltages, improving cycling stability. sioc-journal.cnmdpi.com
ElectrolyteAnion ModifierInfluences Li+ solvation/desolvation kinetics and overall ionic conductivity. sioc-journal.cn

The transition to all-solid-state batteries is a major goal in energy storage research, aimed at improving safety and enabling the use of high-energy lithium metal anodes. flashbattery.techquantumscape.com Solid polymer electrolytes (SPEs), which consist of a lithium salt dissolved in a polymer host matrix, are a key class of materials in this pursuit. batteryswapcabinet.comresearchgate.net The polymer, often poly(ethylene oxide) (PEO), facilitates ion transport through the segmental motion of its chains. researchgate.net

The incorporation of this compound into a suitable polymer matrix would create a solid polymer electrolyte. In such a system, the p-toluate anion, being tethered to the larger, less mobile polymer structure or simply being bulky itself, can influence the lithium-ion transference number (t+). researchgate.net A higher t+ is desirable as it means that Li+ ions carry a larger fraction of the total ionic current, which reduces concentration polarization at the electrodes and allows for faster charging and discharging. Research on poly(lithium carboxylate)s has shown they can achieve relatively high t+ values (0.41–0.70) by suppressing the mobility of the polymeric counter-anion. researchgate.net The introduction of this compound as a salt or as a functional group on a polymer backbone could therefore be a strategy to engineer ion transport properties in novel solid-state electrolyte systems.

Utilization in Polymeric and Composite Materials

The ionic nature of this compound allows it to act as a modifier in polymer systems, while the functionality of the p-toluate group enables its use in the construction of advanced composite and hybrid materials.

When an ionic salt like this compound is incorporated into a non-ionic polymer matrix, it can create a class of materials known as ionomers. The ionic groups tend to aggregate into clusters within the low-dielectric polymer, acting as physical crosslinks. This modification can significantly alter the material's properties. The introduction of such ionic interactions can lead to an increase in the glass transition temperature (Tg), improved mechanical strength and toughness, and changes in melt viscosity which are important for processing. researchgate.netmdpi.com For instance, the addition of star-like polymers as additives has been shown to double the mechanical strength of some copolymers. researchgate.net Similarly, incorporating plasticizers can increase resistance to bending and impact strength significantly. mdpi.com While specific data for this compound is not extensively documented, the principles of ionomer formation suggest it would have a notable impact on the thermomechanical properties of host polymers.

Table 2: Conceptual Influence of this compound as a Polymer Additive
Polymer PropertyExpected InfluenceUnderlying MechanismReference for Concept
Glass Transition Temperature (Tg)IncreaseIonic aggregates restrict polymer chain mobility. researchgate.netresearchgate.net
Tensile Strength / ModulusIncreaseIonic clusters act as physical crosslinks, reinforcing the material. researchgate.netmdpi.com
Melt ViscosityIncreaseStrong intermolecular ionic forces hinder flow. mdpi.com
Ionic ConductivityIncrease (in SPEs)Provides mobile Li+ charge carriers. researchgate.net

The p-toluate moiety is a versatile building block for creating organic-inorganic hybrid materials and nanocomposites. It can function as a ligand to passivate the surface of nanoparticles or as a structural linker in more complex architectures. For example, the p-toluate group has been used in the context of metal-organic frameworks (MOFs), which can be combined with polymers in one-step synthesis procedures to create MOF-polymer composites. rsc.org

In the realm of nanomaterials, p-toluate can act as a surface ligand for quantum dots (QDs). The choice of ligand is critical as it influences the electronic properties and processability of the QDs for applications in devices like solar cells. researchgate.net Furthermore, salts of p-toluic acid can be used in the synthesis of other nanocomposites. Li–Al layered double hydroxides (LDHs) intercalated with p-toluate (pTA) have been synthesized and studied for their potential applications, including as fillers in polymer composites. researchgate.net The p-toluate anion modifies the surface chemistry and spacing of the LDH layers, which in turn affects how they disperse and interact with a polymer matrix.

Role in Layered Materials and Intercalation Compounds

Intercalation is a process where guest atoms, ions, or molecules are inserted into the space between layers of a host material. This process can dramatically change the properties of the host and is fundamental to the function of many battery materials and other advanced functional materials. nih.govfrontiersin.org

The p-toluate anion has been successfully intercalated into layered double hydroxide (B78521) (LDH) host materials. rsc.orgrsc.org Specifically, research has shown that the [LiAl₂(OH)₆]Cl·H₂O layered material readily undergoes anion exchange reactions to incorporate p-toluate anions into its interlayer space. rsc.orgrsc.org Studies involving competitive intercalation of different toluate isomers (ortho-, meta-, and para-) revealed a strong preference for the linear p-toluate (p-TA) anion. rsc.org This selectivity is attributed to the efficient packing of the rod-like p-toluate anion within the galleries of the layered host. The intercalation results in a significant expansion of the interlayer spacing of the material. rsc.org This modification of the LDH structure with organic anions like p-toluate creates new hybrid materials with tunable properties, potentially for use in catalysis, separation, or as functional additives. rsc.org

Table 3: Intercalation of p-Toluate Anion in a Layered Double Hydroxide
Host MaterialGuest AnionResulting Intercalation CompoundObserved Interlayer Separation (Å)Reference
[LiAl₂(OH)₆]Cl·H₂Op-toluate (p-TA)LiAl₂(OH)₆·2.5H₂O16.7 rsc.org

Synthesis and Characterization of Lithium-Aluminum Layered Double Hydroxides (LDHs) Intercalated with p-Toluate

Layered double hydroxides (LDHs) are a class of ionic lamellar compounds with a structure based on positively charged brucite-like layers and an interlayer region containing charge-compensating anions and water molecules. researchgate.netmedcraveonline.com The general formula for LDHs is [M2+1-xM3+x(OH)2]x+(An-)x/n·yH2O. medcraveonline.com A special case arises with Li-Al LDHs, where the monovalent Li+ cations occupy vacancies in the aluminum hydroxide layers. researchgate.netscirp.org

The intercalation of organic anions like p-toluate (pTA) into the interlayer space of Li-Al LDHs is a key strategy for creating materials with tailored properties. The synthesis of p-toluate intercalated Li-Al LDHs is commonly achieved through a one-pot co-precipitation method. rsc.orgresearchgate.netrsc.org This process typically involves the controlled addition of an aluminum salt solution, such as Al(NO₃)₃, to an aqueous solution containing lithium hydroxide (LiOH) and the lithium salt of p-toluic acid under a nitrogen atmosphere to prevent carbonate contamination. rsc.org The mixture is then aged, often at an elevated temperature (e.g., 75-80°C), to promote crystallization. rsc.org Hydrothermal treatments can also be employed to improve the crystallinity of the final product. medcraveonline.comresearchgate.net

Characterization of the resulting materials confirms the successful intercalation of the p-toluate anion and the formation of a well-ordered layered structure. Key analytical techniques include:

Powder X-ray Diffraction (PXRD): XRD patterns of Li-Al-pTA LDHs show well-defined crystalline structures with characteristic diffraction peaks indicating the layered arrangement. rsc.orgrsc.org The position of the (00l) diffraction peaks allows for the determination of the basal spacing (d-spacing), which is the distance between adjacent layers. This spacing increases upon intercalation of the larger p-toluate anion compared to smaller inorganic anions like carbonate. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectra provide evidence for the incorporation of the organic guest molecules. The spectra of Li-Al-pTA LDHs exhibit characteristic absorption bands corresponding to the vibrations of the p-toluate anion, such as the aromatic ring and carboxylate group vibrations, alongside the typical broad O-H stretching band of the hydroxide layers. rsc.orgrsc.org

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the LDHs and to determine the composition, including the amount of intercalated water and organic anions. rsc.orgscirp.org The analysis typically shows distinct mass loss steps corresponding to the removal of surface and interlayer water at lower temperatures, followed by the decomposition of the intercalated p-toluate and dehydroxylation of the LDH layers at higher temperatures. scirp.org

Scanning Electron Microscopy (SEM): SEM images reveal the morphology and particle size of the synthesized LDH materials. airitilibrary.com For instance, Li-Al LDHs often exhibit a hexagonal sheet morphology. researchgate.net

Researchers have also explored co-intercalation, where p-toluate is mixed with other anions like acetate (B1210297) to modify the material's properties, such as surface area and pore volume. rsc.orgairitilibrary.com

Applications of p-Toluate Intercalated LDHs in Hydrogen Storage and as Functional Materials

The unique structure of p-toluate intercalated Li-Al LDHs makes them promising candidates for applications in gas storage and as functional materials.

One of the most studied applications is hydrogen storage. rsc.orgairitilibrary.com Hydrogen is considered a clean energy carrier, but its efficient storage remains a significant challenge. rsc.org Materials like LDHs are investigated for their potential to adsorb hydrogen. The hydrogen storage capacity of these materials is influenced by several factors, including surface area, pore volume, and the nature of the intercalated anion. rsc.orgairitilibrary.com

The intercalation of arylate anions like p-toluate is particularly interesting due to the potential for π-π interactions between the aromatic rings, which could influence hydrogen adsorption. rsc.org Research has shown that Li-Al LDHs intercalated with p-toluate exhibit notable hydrogen uptake capacities. rsc.orgairitilibrary.com

Below is a data table summarizing representative research findings on the hydrogen storage capacity of p-toluate intercalated LDHs and related materials.

MaterialBET Surface Area (m²/g)Micropore Volume (cm³/g)H₂ Uptake (wt%) at 77 K, 1 atmReference
LiAl-pTA-LDH450.019~0.35 rsc.org
LiAl-pTA/aa-LDH (1:2 ratio)2240.096~0.60 rsc.org
MgAl-pTA-LDHN/AN/A< 0.42 airitilibrary.com

Table 1: Hydrogen storage properties of p-toluate (pTA) intercalated Layered Double Hydroxides. 'aa' denotes acetate.

Beyond hydrogen storage, these LDHs serve as versatile functional materials. Their tunable structure allows them to be used as catalysts or catalyst supports, adsorbents for environmental remediation, and precursors for creating mixed metal oxides with high surface areas. researchgate.netmedcraveonline.combuct.edu.cn The ability to precisely arrange organic molecules within the inorganic layers opens up possibilities for creating novel hybrid materials with combined functionalities. buct.edu.cn

Design and Engineering of Novel Functional Materials

The chemical properties of this compound make it a valuable building block for the bottom-up design of more complex functional materials, including supramolecular structures and responsive systems.

Supramolecular Assemblies and Organic Frameworks Incorporating this compound

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional structures. researchgate.net this compound, containing a lithium cation and an organic carboxylate anion with an aromatic ring, is a candidate for constructing such assemblies. The p-toluate anion can act as a linker or node in the construction of metal-organic frameworks (MOFs). nih.gov MOFs are porous crystalline materials built from metal ions or clusters connected by organic ligands. rsc.org

The design principles for MOFs allow for the tuning of pore size, surface area, and chemical functionality, making them suitable for applications in gas storage, separation, and catalysis. nih.govrsc.org While many MOFs are built with di- or tricarboxylic acids (like terephthalic acid), the use of monocarboxylates like p-toluate can lead to different network topologies, potentially acting as terminating ligands to control crystal growth or forming unique framework structures.

Development of Responsive and Smart Materials Based on this compound

Smart or responsive materials are designed to change their properties in a controlled way in response to external stimuli such as temperature, pH, light, or an electric field. rsc.orgatriainnovation.com The development of such materials is crucial for applications ranging from sensors and actuators to drug delivery and smart electronics. nih.govresearchgate.net

This compound can be a component in creating responsive materials, particularly for electrochemical applications like advanced lithium-ion batteries. aimspress.com For example, a material's response to temperature could be used to create a thermal shutdown mechanism to prevent battery failure at high temperatures. researchgate.net Similarly, materials responsive to pH or specific ions can be designed. nih.gov

The p-toluate component, with its carboxylate group, could be incorporated into polymer backbones or frameworks that exhibit pH-responsiveness. nih.gov The aromatic ring can be functionalized to introduce other responsive moieties. The key advantage would be the intrinsic presence of lithium ions. A smart material based on this compound could be engineered where an external stimulus triggers a structural or chemical change in the material, which in turn modulates its lithium-ion conductivity. This could lead to the development of "smart" electrolytes or electrodes that can adapt to changing conditions, improving battery safety, lifespan, and performance. aimspress.commdpi.com For example, a polymer electrolyte incorporating this compound could be designed to change its ion transport properties at a certain temperature or voltage, offering a new level of control over battery function. nih.gov

Advanced Spectroscopic and Computational Characterization of Lithium P Toluate

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy is a powerful, non-destructive technique for probing the molecular structure of materials. researchgate.net Both Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are sensitive to the chemical environment, bonding, and symmetry of the constituent atoms and functional groups. researchgate.netkhanacademy.org

The infrared and Raman spectra of lithium p-toluate (B1214165) are dominated by the vibrational modes of the p-toluate anion. The key functional groups, the carboxylate (COO⁻) and the aromatic ring, give rise to characteristic spectral signatures.

The carboxylate group exhibits two principal stretching vibrations: the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretches. In the infrared spectrum, the asymmetric stretch typically appears as a strong band in the region of 1550-1610 cm⁻¹, while the symmetric stretch is observed around 1400-1450 cm⁻¹. The separation between these two frequencies (Δν = νₐₛ - νₛ) is indicative of the coordination mode of the carboxylate group with the lithium cation.

The aromatic ring of the p-toluate ligand also presents a rich vibrational spectrum. Characteristic bands include the C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and various in-plane and out-of-plane C-H bending modes at lower frequencies. The methyl group introduces its own characteristic vibrations, including symmetric and asymmetric C-H stretching and bending modes.

While specific experimental spectra for lithium p-toluate are not widely available, the expected vibrational modes can be inferred from the spectra of p-toluic acid and other metal p-toluates. For p-toluic acid, the carboxylic acid C=O stretch is typically observed around 1700 cm⁻¹. researchgate.net Upon deprotonation and coordination to lithium, this band is replaced by the characteristic asymmetric and symmetric COO⁻ stretches.

Table 1: Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopic Technique
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Methyl C-H Stretch 2850 - 3000 IR, Raman
Asymmetric COO⁻ Stretch 1550 - 1610 IR
Aromatic C=C Stretch 1400 - 1600 IR, Raman
Symmetric COO⁻ Stretch 1400 - 1450 IR, Raman
In-plane C-H Bend 1000 - 1300 IR, Raman

The coordination of the lithium cation to the p-toluate ligand significantly influences the vibrational spectra. The positions of the carboxylate stretching frequencies are particularly sensitive to the coordination geometry. Different coordination modes, such as monodentate, bidentate chelating, and bidentate bridging, result in different values for the frequency separation (Δν).

Monodentate: In this mode, the lithium ion is coordinated to only one of the oxygen atoms of the carboxylate group. This typically results in a larger Δν value, often exceeding 200 cm⁻¹.

Bidentate Chelating: Here, the lithium ion is coordinated to both oxygen atoms of the same carboxylate group, forming a four-membered ring. This leads to a smaller Δν value, generally less than 150 cm⁻¹.

Bidentate Bridging: In this arrangement, the carboxylate group bridges two different lithium ions. The Δν value for this mode is typically intermediate between the monodentate and bidentate chelating modes.

By analyzing the Δν value obtained from the experimental IR spectrum, the predominant coordination mode of the carboxylate group in this compound can be determined. Furthermore, intermolecular interactions, such as hydrogen bonding (if present in hydrated forms) and crystal packing effects, can also lead to shifts and splitting of vibrational bands, providing further insight into the solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in both solution and the solid state.

In solution, ¹H and ¹³C NMR spectroscopy provide detailed information about the organic p-toluate anion.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons and the methyl protons. The aromatic protons, due to the para-substitution pattern, will appear as two doublets in the aromatic region (typically 7.0-8.0 ppm). The methyl protons will give rise to a singlet at a higher field (around 2.3-2.4 ppm). The exact chemical shifts can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton. For the p-toluate anion, distinct signals are expected for the carboxylate carbon, the four types of aromatic carbons, and the methyl carbon. The carboxylate carbon is typically the most deshielded, appearing around 170-180 ppm. The aromatic carbons will have chemical shifts in the range of 125-145 ppm, and the methyl carbon will be observed at a much higher field, around 20-25 ppm.

⁷Li NMR spectroscopy is a direct probe of the lithium cation's environment. The chemical shift of ⁷Li is sensitive to the nature of the solvent, the counter-ion, and the degree of ion pairing. spectrabase.com For this compound in solution, the ⁷Li chemical shift would provide insights into the solvation of the lithium ion and its interaction with the p-toluate anion. The typical chemical shift range for ⁷Li is relatively narrow, usually within ±10 ppm. spectrabase.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the p-Toluate Anion (based on p-Toluic Acid data in DMSO-d₆)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to COO⁻) ~7.84 (d) ~129.55
Aromatic CH (meta to COO⁻) ~7.29 (d) ~129.80
Methyl CH₃ ~2.36 (s) ~21.55
Carboxylate COO⁻ - ~167.80
Aromatic C-COO⁻ - ~128.52
Aromatic C-CH₃ - ~143.46

Data derived from p-toluic acid spectra. chemicalbook.com The chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of this compound in its solid form. Since single crystals suitable for X-ray diffraction are not always available, ssNMR serves as a powerful alternative for structural characterization.

Solid-state ¹³C NMR can reveal details about the packing of the p-toluate anions in the crystal lattice through the analysis of chemical shift anisotropy (CSA). The presence of multiple crystallographically inequivalent sites would result in the observation of multiple resonances for the same carbon atom.

Solid-state ⁷Li NMR is particularly informative for probing the local environment of the lithium ions. The ⁷Li nucleus has a quadrupole moment, which interacts with the electric field gradient at the nucleus. nih.gov This interaction provides information about the symmetry of the lithium ion's coordination sphere. By analyzing the ⁷Li NMR lineshape, it is possible to determine the number of distinct lithium sites and their coordination environments. Furthermore, variable temperature ssNMR studies can provide insights into the dynamics of the lithium ions within the solid lattice.

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement in crystalline materials.

Single-crystal X-ray crystallography, when applicable, can provide a precise determination of the crystal structure of this compound. This includes bond lengths, bond angles, and the coordination geometry of the lithium ion. The analysis of the crystal structure would reveal how the lithium and p-toluate ions are packed in the solid state, including any polymeric or framework structures that may be formed. Studies on other lithium carboxylates have revealed diverse and complex structures, often featuring coordination polymers. acs.orgnih.gov

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline nature of a powdered sample. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present. For this compound, the PXRD pattern can be used for phase identification and to assess the sample's purity. If a single crystal structure is determined, the theoretical powder pattern can be calculated and compared with the experimental pattern for verification. The unit cell parameters can also be determined from the powder diffraction data.

Table 3: List of Compounds Mentioned

Compound Name
This compound

An article on the advanced spectroscopic and computational characterization of this compound cannot be generated as requested.

Extensive searches for specific experimental data for the compound "this compound" across various scientific databases and literature sources did not yield the necessary information to fulfill the requirements of the provided outline.

Specifically, no detailed research findings, data tables, or specific analytical results were found for the following mandated sections:

Other Advanced Spectroscopic and Analytical Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior:Thermal analysis data, including TGA weight loss curves and DSC heat flow information, for this compound is not present in the searched scientific literature.

Due to the strict instruction to focus solely on this compound and not to introduce information that falls outside the explicit scope, it is impossible to generate a scientifically accurate and informative article that adheres to the provided outline. General discussions of the analytical techniques or data from analogous compounds would violate the core requirements of the request.

Computational Chemistry and Theoretical Investigations

Computational chemistry and theoretical investigations provide powerful tools for understanding the properties and behavior of materials at the molecular level. For this compound, these methods can offer insights into its electronic structure, reactivity, ion transport dynamics, and the potential for designing new related compounds with tailored properties. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining research on analogous lithium carboxylate and organolithium systems.

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity Modeling

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of a system.

For a compound like this compound, DFT calculations can be employed to model its geometry, electronic properties, and vibrational frequencies. The calculations would typically involve optimizing the molecular structure to find the lowest energy conformation. From this, properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential can be determined. The HOMO-LUMO gap is a critical parameter as it provides an indication of the chemical reactivity and the kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

The reactivity of this compound can be further investigated by modeling its interaction with other molecules or surfaces. For instance, DFT can be used to calculate the binding energies of solvent molecules to the lithium ion, providing insights into solvation structures. It can also be used to model reaction pathways, for example, in the context of its use in organic synthesis or as a component in battery materials. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs, quantifying the ionic and covalent character of the lithium-oxygen bond.

Table 1: Representative Theoretical Data for Lithium Aryl Carboxylates from DFT Calculations

PropertyCalculated ValueSignificance
Li-O Bond Distance1.8 - 2.0 ÅIndicates the strength and nature of the ionic interaction.
C=O Bond Length1.25 - 1.28 ÅReflects the delocalization of charge in the carboxylate group.
HOMO Energy-6.0 to -7.0 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-0.5 to -1.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.5 - 6.5 eVProvides an estimate of chemical stability and reactivity.

Note: The data in this table are illustrative and based on typical values for similar lithium aryl carboxylates. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics (MD) Simulations of Ion Transport and Structural Evolution

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes such as diffusion, conformational changes, and phase transitions.

In the context of this compound, MD simulations would be particularly valuable for understanding its behavior in solution or in the solid state, especially concerning lithium-ion transport. For applications in lithium-ion batteries, the mobility of lithium ions is a key performance parameter. MD simulations can be used to calculate the diffusion coefficient of the lithium ion in a given medium, providing insights into the ionic conductivity.

These simulations can also reveal the structural evolution of the system. For example, in a solution, MD can track the formation and lifetime of solvation shells around the lithium ion and the p-toluate anion. This information is crucial for understanding how the solvent influences the dissociation of the salt and the mobility of the ions. In the solid state, MD can be used to study the crystalline structure and its stability at different temperatures, as well as the mechanisms of ion hopping between lattice sites.

The accuracy of MD simulations is highly dependent on the force field used to describe the interactions between atoms. For lithium-containing systems, polarizable force fields are often necessary to accurately capture the electrostatic interactions. Ab initio molecular dynamics (AIMD), which combines MD with quantum chemical calculations at each time step, can provide a more accurate description but is computationally much more expensive.

Table 2: Potential Outputs from Molecular Dynamics Simulations of this compound Systems

Simulation OutputInformation GainedRelevance
Radial Distribution Function (RDF)Describes the local structure and coordination of ions and solvent molecules.Understanding of solvation and ion pairing.
Mean Squared Displacement (MSD)Used to calculate the diffusion coefficient of ions.Predicts ionic conductivity.
Coordination NumberThe average number of nearest neighbors to a central atom.Characterizes the solvation shell around the lithium ion.
Trajectory VisualizationVisual representation of the movement of atoms and molecules over time.Provides a qualitative understanding of dynamic processes.

Prediction of Novel Compound Structures and Properties

Computational methods are increasingly used not only to study existing compounds but also to predict new ones with desired properties. For this compound, computational design could focus on modifying the organic ligand or the crystal structure to enhance specific properties.

One approach is to use high-throughput screening, where a large number of candidate structures are computationally evaluated for a target property. For example, derivatives of p-toluic acid with different functional groups could be systematically screened to find a ligand that improves the thermal stability or electrochemical window of the corresponding lithium salt. Quantum chemical calculations would be used to predict the properties of these hypothetical compounds.

Another avenue is the prediction of novel crystal structures (polymorphs) of this compound. Crystal structure prediction methods, such as those based on evolutionary algorithms or particle swarm optimization, can explore the potential energy landscape to identify stable or metastable crystalline phases. These predicted structures can then be further analyzed using DFT to determine their electronic, mechanical, and vibrational properties. This could lead to the discovery of new forms of this compound with, for example, improved ionic conductivity in the solid state.

Furthermore, computational modeling can be used to design new materials based on this compound as a building block. For instance, it could be used to predict the structure and properties of coordination polymers or metal-organic frameworks (MOFs) incorporating this compound. These materials could have interesting applications in areas such as gas storage, catalysis, or as solid-state electrolytes.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing high-purity Lithium p-toluate in laboratory settings?

  • Methodological Answer : Synthesis typically involves reacting p-toluic acid with lithium hydroxide in anhydrous ethanol under reflux. Purification is achieved via recrystallization using polar aprotic solvents, followed by vacuum drying. Structural confirmation requires FTIR (to verify carboxylate Li-O bonds) and elemental analysis (C, H, Li content). Purity is validated via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • FTIR : Identifies characteristic carboxylate stretching vibrations (1560–1610 cm⁻¹) and aryl C-H bending (800–860 cm⁻¹).
  • ¹H/¹³C NMR : Aromatic protons appear as a singlet (δ 7.2–7.4 ppm), while the methyl group resonates at δ 2.3–2.5 ppm.
  • XRD : Confirms crystallinity and lattice parameters .

Q. How do researchers design experiments to investigate the environmental stability of this compound under varying conditions?

  • Methodological Answer : Accelerated degradation studies are conducted by exposing the compound to UV light, elevated temperatures (40–80°C), and variable pH buffers (3–11). Stability is monitored via HPLC for decomposition products. Control experiments include inert atmosphere comparisons to isolate oxidative pathways .

Advanced Research Questions

Q. How can contradictory data on the catalytic efficiency of this compound in organic reactions be systematically analyzed?

  • Methodological Answer : Perform a meta-analysis comparing reaction conditions (solvent polarity, temperature, catalyst loading) across studies. Use multivariate regression to identify dominant variables. Validate hypotheses via controlled kinetic studies with in situ FTIR to track intermediate formation .

Q. What biochemical mechanisms underlie the selective degradation pathways of p-toluate isomers, and how can this be experimentally validated?

  • Methodological Answer : The oxalocrotonate branch dominates for p-toluate due to the dehydrogenase’s substrate specificity. Validate via:

  • Enzyme kinetics : Measure Kₘ and Vₘₐₓ for ring-cleavage products using purified dehydrogenase.
  • Mutagenesis : Modify active-site residues (e.g., Arg214) to assess binding affinity changes .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular dynamics simulations model solvation effects in aprotic solvents. Validate predictions with experimental Hammett substituent constants .

Q. How should researchers design long-term ecotoxicological studies to assess the impact of this compound in aquatic systems?

  • Methodological Answer : Use mesocosm setups with controlled lithium concentrations (0.1–10 ppm). Monitor bioaccumulation in algae (e.g., Chlorella vulgaris) via ICP-MS and assess chronic toxicity using zebrafish (Danio rerio) embryos. Include negative controls (lithium-free systems) to isolate p-toluate-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.